N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields
Preparation Methods
The synthesis of N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.
Attachment of the dimethylfuran group: The cyanocyclobutyl intermediate is then reacted with a dimethylfuran derivative under specific conditions to form the desired compound.
Final carboxamide formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism by which N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The cyanocyclobutyl group and the dimethylfuran moiety may interact with enzymes or receptors, leading to changes in their activity. These interactions can modulate various biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide can be compared with similar compounds such as:
N-(1-cyanocyclobutyl)benzamide: This compound features a benzamide group instead of the dimethylfuran carboxamide, leading to different chemical and biological properties.
N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide:
N-(1-cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide: The presence of trifluoromethyl groups in this compound affects its chemical stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-10(9(2)16-8)11(15)14-12(7-13)4-3-5-12/h6H,3-5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKZXNPUWQGENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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